molecular formula C23H33BN2O5 B8054113 tert-Butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate

tert-Butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B8054113
M. Wt: 428.3 g/mol
InChI Key: WAFCDWZIYOONLR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33BN2O5/c1-20(2,3)29-19(28)26-12-10-23(11-13-26)16-14-15(8-9-17(16)25-18(23)27)24-30-21(4,5)22(6,7)31-24/h8-9,14H,10-13H2,1-7H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFCDWZIYOONLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C34CCN(CC4)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate is a novel spirocyclic indoline derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Synthesis

The compound features a complex structure that includes a spiro[indoline-3,4'-piperidine] core and a dioxaborolane moiety. The synthesis of such compounds often involves diastereoselective cycloisomerization techniques, which have been employed to create various spirocyclic derivatives with significant biological activities .

Antitumor Activity

Recent studies indicate that spirocyclic indoline compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • Cell Line Studies : Compounds related to this compound have shown significant inhibition against A549 (lung cancer), BEL-7402 (liver cancer), and HeLa (cervical cancer) cell lines. One derivative demonstrated an IC50 value of 30.03 ± 0.43 µg/mL against BEL-7402 cells .

The mechanism by which these compounds exert their antitumor effects may involve several pathways:

  • Molecular Docking Studies : Computational analyses have revealed strong binding affinities to key proteins involved in tumor progression such as CDK and EGFR. For example, the binding energy of one derivative with CDK was calculated at -44.3583 kcal/mol .
  • Cytotoxicity : The presence of the spirocyclic structure is believed to enhance cytotoxicity by disrupting cellular processes essential for cancer cell survival .

Additional Pharmacological Effects

Beyond anticancer properties, spiro[indoline] derivatives have been investigated for other biological activities:

  • Antidepressant Properties : Some related compounds have been reported to possess antidepressant effects through modulation of neurotransmitter systems .
  • Antimicrobial Activity : Certain spirocyclic analogs have shown promising antimicrobial properties against various pathogens .

Case Study 1: Antitumor Efficacy

A study evaluated a series of spiro[indoline] derivatives for their antiproliferative activities. Among these derivatives, one compound exhibited a significant reduction in cell viability across multiple cancer cell lines. The study concluded that structural modifications could enhance the efficacy of these compounds against specific targets in cancer therapy .

Case Study 2: Antidepressant Activity

In another investigation focusing on the antidepressant potential of spiro[indoline] derivatives, researchers found that specific substitutions on the aromatic ring significantly influenced the pharmacological profile. The lead compound demonstrated enhanced activity in animal models compared to traditional antidepressants .

Data Summary Table

Compound NameActivity TypeCell Line TestedIC50 Value (µg/mL)Binding Energy (kcal/mol)
B5AntitumorBEL-740230.03 ± 0.43-44.3583
Tert-butylAntidepressantN/AN/AN/A
Spiro DerivativeAntimicrobialVariousN/AN/A

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound's structure allows it to interact with biological targets effectively. Its spiro-indoline framework is known for its bioactivity, making it a candidate for the development of new pharmaceuticals .
    • It has been studied for its potential in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and modulate neurotransmitter levels .
  • Anticancer Activity :
    • Preliminary studies indicate that compounds with similar structural motifs exhibit anticancer properties. Research is ongoing to evaluate the efficacy of tert-butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) in various cancer cell lines .
  • Antimicrobial Properties :
    • The compound has shown promise as an antimicrobial agent. Studies suggest that its boron-containing moiety enhances its interaction with bacterial cell walls .

Materials Science Applications

  • Polymer Chemistry :
    • The incorporation of boron-dioxaborolane units into polymer matrices can improve material properties such as thermal stability and mechanical strength. Research is being conducted on blending this compound with polymers to create advanced materials for packaging and construction .
  • Sensors and Catalysts :
    • The unique electronic properties of the compound make it suitable for use in sensors for detecting environmental pollutants. Its reactivity can also be harnessed in catalytic processes, particularly in organic synthesis reactions where boron compounds are beneficial .

Case Studies

Study TitleFocusFindings
"Bioactive Spiro-Indolines: A New Class of Anticancer Agents"Cancer ResearchIdentified potential anticancer activity against breast cancer cell lines with IC50 values indicating significant efficacy.
"Boron-Derived Compounds in Polymer Science"Materials DevelopmentDemonstrated enhanced mechanical properties in polymer blends containing boron-dioxaborolane derivatives.
"Antimicrobial Activity of Novel Boron Compounds"MicrobiologyReported effective inhibition of Gram-positive and Gram-negative bacteria at low concentrations.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1253288-12-8
  • Molecular Formula : C₂₃H₃₃BN₂O₅
  • Molecular Weight : ~428.34 g/mol
  • Purity : ≥95% (available in 100 mg to 1 g quantities) .

Structural Features :
This compound consists of a spirocyclic framework integrating an indoline-2-one moiety fused to a piperidine ring. The 5-position of the indoline is substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group, while the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science .

Comparison with Similar Compounds

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate

  • CAS No.: 905273-91-8
  • Molecular Formula: C₁₉H₂₈BNO₄
  • Molecular Weight : 345.24 g/mol .

Key Differences :

  • Core Structure : Isoindoline replaces the spiro[indoline-3,4'-piperidine] framework, eliminating the spirocyclic complexity.
  • Applications : Primarily used as a boronate ester intermediate but lacks the spirocyclic system’s conformational rigidity, which may influence binding affinity in biological targets.

tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate

  • CAS No.: 2197054-17-2
  • Molecular Formula : C₁₈H₂₁F₃N₂O₃
  • Molecular Weight : 370.37 g/mol .

Key Differences :

  • Substituent : The boronate ester is replaced by a trifluoromethyl (-CF₃) group.
  • Electronic Effects : -CF₃ is electron-withdrawing, enhancing metabolic stability and altering solubility (logP increases by ~1.5 compared to the boronate analog).
  • Reactivity : Lacks boronate-mediated cross-coupling utility but offers improved resistance to oxidative degradation.

tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

  • CAS No.: 752234-64-3
  • Molecular Formula : C₁₈H₂₄N₂O₄
  • Molecular Weight : 332.39 g/mol .

Key Differences :

  • Substituent : Methoxy (-OCH₃) replaces the boronate ester.
  • Applications: Limited utility in cross-coupling but may exhibit improved solubility in polar solvents (e.g., logD ~1.2 vs. ~2.5 for the boronate analog).

tert-Butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

  • CAS No.: 1823272-51-0
  • Molecular Formula : C₁₇H₂₂N₂O₄
  • Molecular Weight : 318.37 g/mol .

Key Differences :

  • Substituent : Hydroxyl (-OH) replaces the boronate ester.
  • Polarity : Increased hydrophilicity (logP ~0.8) due to hydrogen-bonding capacity.
  • Reactivity : Susceptible to oxidation and conjugation reactions (e.g., glucuronidation), limiting stability in biological systems.

Physicochemical and Functional Comparison

Table 1: Comparative Analysis of Key Properties

Compound (CAS No.) Molecular Weight (g/mol) Key Substituent logP (Predicted) Key Reactivity/Applications
Target (1253288-12-8) 428.34 Boronate ester ~2.5 Suzuki coupling, kinase inhibitor synthesis
Isoindoline analog (905273-91-8) 345.24 Boronate ester ~3.0 Intermediate for biaryl synthesis
Trifluoromethyl analog (2197054-17-2) 370.37 -CF₃ ~3.8 Enhanced metabolic stability
Methoxy analog (752234-64-3) 332.39 -OCH₃ ~1.2 Solubility-driven drug design
Hydroxy analog (1823272-51-0) 318.37 -OH ~0.8 Polar scaffolds for CNS-targeted agents

Q & A

Q. What are the critical safety considerations for handling and storing this compound in laboratory settings?

Methodological Answer: The compound’s safety profile requires adherence to strict protocols:

  • Hazard Identification : Classified under GHS for acute toxicity (oral, Category 4), skin irritation (Category 2), and eye irritation (Category 2A) based on structurally similar spiro-piperidine derivatives .
  • Handling Precautions : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid heat sources and ignition due to flammability risks .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent boronate ester hydrolysis .
  • Emergency Measures : For skin/eye contact, rinse with water for 15+ minutes; if inhaled, move to fresh air and seek medical attention .

Q. What are the key steps for synthesizing this compound, and how can purity (>95%) be ensured?

Methodological Answer: Synthesis typically involves:

Spiro-Indoline Formation : Condensation of indoline-2-one with tert-butyl piperidine carboxylate under acidic conditions (e.g., HCl/EtOH) .

Boronate Ester Installation : Miyaura borylation using Pd(dppf)Cl₂ catalyst, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and KOAc in dioxane (80–100°C, 12–24 hrs) .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (CH₂Cl₂/hexane) to achieve >95% purity. LC-MS and ¹H/¹³C NMR validate structural integrity .

Advanced Research Questions

Q. How can this compound be optimized for Suzuki-Miyaura cross-coupling reactions in complex molecular systems?

Methodological Answer: The boronate ester moiety enables cross-coupling, but steric hindrance from the spiro-piperidine system requires tailored conditions:

  • Catalyst Screening : Pd(PPh₃)₄ or XPhos Pd G3 improves yields for bulky substrates .
  • Solvent Optimization : Use THF/H₂O (3:1) with K₂CO₃ as base to enhance solubility .
  • Kinetic Analysis : Monitor reaction progress via TLC/HPLC to identify intermediates. For low reactivity, microwave-assisted heating (120°C, 30 min) accelerates coupling .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts or MS fragmentation patterns) be resolved?

Methodological Answer: Discrepancies often arise from conformational flexibility or impurities:

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., –40°C to 25°C) can resolve overlapping peaks caused by spiro-ring puckering .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₃H₃₃BN₂O₅) and rule out adducts (e.g., Na⁺/K⁺) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using synchrotron radiation) provides definitive bond angles and torsional strain data .

Q. What computational approaches are recommended for predicting reaction pathways involving this compound?

Methodological Answer: Leverage quantum chemistry and machine learning (ML):

  • Reaction Path Search : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model boronate ester activation energies .
  • Transition State Analysis : IRC calculations identify intermediates in Suzuki-Miyaura coupling .
  • ML-Guided Optimization : Train models on reaction yield datasets (temperature, catalyst, solvent) to predict optimal conditions .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

Methodological Answer: Troubleshooting strategies include:

  • Protecting Group Strategy : Use tert-butyl carbamate (Boc) to shield the piperidine nitrogen during boronate installation .
  • Byproduct Analysis : LC-MS monitoring detects hydrolyzed boronate esters (retention time shifts); add molecular sieves to scavenge H₂O .
  • Scale-Up Adjustments : For >1g scales, switch from batch to flow chemistry to improve heat/mass transfer .

Q. What are the implications of steric effects on the compound’s reactivity in organometallic reactions?

Methodological Answer: The spiro-indoline core imposes steric constraints:

  • Ligand Design : Bulky ligands (e.g., SPhos) prevent catalyst poisoning by coordinating with the piperidine nitrogen .
  • Substrate Scope : Test coupling partners with electron-withdrawing groups (e.g., NO₂, CF₃) to enhance electrophilicity .
  • Solvent Effects : Low-polarity solvents (toluene) reduce aggregation of sterically hindered intermediates .

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